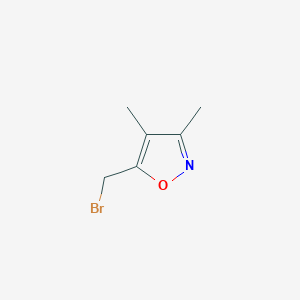

3,4-Dimethyl-5-bromomethylisoxazole

Description

Structure

3D Structure

Properties

CAS No. |

53257-33-3 |

|---|---|

Molecular Formula |

C6H8BrNO |

Molecular Weight |

190.04 g/mol |

IUPAC Name |

5-(bromomethyl)-3,4-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C6H8BrNO/c1-4-5(2)8-9-6(4)3-7/h3H2,1-2H3 |

InChI Key |

QRWBIIZXGGCMMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)CBr |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3,4 Dimethyl 5 Bromomethylisoxazole

Elucidation of Reaction Pathways for Bromomethylisoxazoles

The pathways through which bromomethylisoxazoles react are diverse, encompassing nucleophilic substitutions, radical processes, and potential rearrangements.

The carbon atom of the bromomethyl group in 3,4-Dimethyl-5-bromomethylisoxazole is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

The isoxazole (B147169) ring, being electron-withdrawing, can stabilize an adjacent positive charge, suggesting that an SN1 pathway, involving a carbocation intermediate, is plausible, particularly with weak nucleophiles in polar protic solvents. Conversely, strong nucleophiles in polar aprotic solvents would favor a concerted SN2 mechanism. The substitution of a bromo-substituent with various nucleophiles has been observed in other heterocyclic systems. researchgate.netresearchgate.net Studies on related structures, such as 3-(Bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol, have also explored these nucleophilic substitution reactions. dntb.gov.ua The reaction of pentafluoropyridine (B1199360) with phenolates, for instance, was found to proceed via a concerted one-step displacement, highlighting the potential for varied mechanisms within heterocyclic chemistry. nih.gov

Expected Mechanistic Pathways for Nucleophilic Substitution

| Solvent Type | Nucleophile Strength | Favored Mechanism | Intermediate/Transition State |

|---|---|---|---|

| Polar Protic (e.g., Ethanol (B145695), Water) | Weak (e.g., H₂O, ROH) | SN1 | Carbocation |

| Polar Aprotic (e.g., Acetone, DMF) | Strong (e.g., CN⁻, RS⁻) | SN2 | Pentavalent Transition State |

| Nonpolar (e.g., Hexane, Toluene) | Variable | Reaction is generally slow | N/A |

The synthesis of this compound itself likely proceeds via a free-radical mechanism. numberanalytics.com The bromination of the methyl group at the C5 position of 3,4-dimethylisoxazole can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). youtube.comlibretexts.org

The mechanism involves three key stages: byjus.com

Initiation: Homolytic cleavage of the initiator or the Br-N bond in NBS generates a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized isoxazolyl-methyl radical and HBr. libretexts.org This radical then reacts with a bromine source (Br₂ generated in situ from NBS and HBr) to yield the final product and another bromine radical, which continues the chain reaction. libretexts.orgbyjus.com The selectivity of bromination at this position is high due to the stability of the resulting radical. youtube.com

Termination: The reaction ceases when radicals combine with each other. byjus.com

Subsequent functionalization of the bromomethyl group can also proceed through radical pathways, depending on the reagents and conditions employed. numberanalytics.com

The halogen dance is a rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring, driven by thermodynamics. nucleos.comwikipedia.org This reaction is typically base-catalyzed and proceeds through a series of deprotonation and halogenation steps involving an aryl carbanion intermediate. nucleos.com

While the halogen dance is a known phenomenon in halogenated isoxazoles, it primarily involves the migration of a halogen directly attached to the ring, for instance, from the C5 to the C4 position. researchgate.netthieme-connect.de Studies on 5-iodooxazoles have provided significant mechanistic insight into this process, showing that the choice of base is critical for the reaction's success. researchgate.netthieme-connect.de For example, lithium diisopropylamide (LDA) was found to mediate the rearrangement of 5-iodooxazoles to 4-iodooxazoles. researchgate.netthieme-connect.de This type of rearrangement for this compound itself is not the primary expected pathway, as the bromine is on a methyl substituent rather than directly on the isoxazole ring. However, if the isoxazole ring itself were halogenated, this rearrangement could be a competing pathway.

Kinetic and Thermodynamic Aspects Governing the Reactivity of this compound

The reactivity of this compound is governed by both kinetic and thermodynamic factors.

Kinetics: The rate of nucleophilic substitution is influenced by the steric hindrance around the electrophilic carbon and the electronic properties of the isoxazole ring. The methyl group at C4 may provide some steric hindrance, potentially slowing down an SN2 attack. The rate of radical bromination is influenced by factors such as reaction temperature, solvent, and the concentration of the radical initiator. numberanalytics.com

Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethyl 5 Bromomethylisoxazole and Its Synthetic Intermediates

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 3,4-dimethyl-5-bromomethylisoxazole, providing detailed information about the proton and carbon environments within the molecule.

The 1H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing isoxazole (B147169) ring and the adjacent bromine atom.

Key proton signals for related isoxazole structures are typically observed in specific regions of the spectrum. For instance, in 3,5-dimethylisoxazole (B1293586), the methyl protons appear as distinct singlets. chemicalbook.com The introduction of a bromomethyl group at the 5-position of the isoxazole ring in this compound would be expected to shift the signal for the C5-methyl protons downfield due to the deshielding effect of the bromine atom.

The expected 1H NMR signals for this compound are:

A singlet corresponding to the protons of the methyl group at the 3-position (C3-CH₃).

A singlet for the protons of the methyl group at the 4-position (C4-CH₃).

A singlet for the methylene (B1212753) protons of the bromomethyl group at the 5-position (C5-CH₂Br). The chemical shift of these protons would be significantly downfield due to the influence of both the isoxazole ring and the bromine atom.

For comparison, the protons of a methyl group on a carbon adjacent to a bromine atom typically appear in the range of 2.5-4 ppm. orgchemboulder.com The exact chemical shifts can be influenced by the specific solvent used for the NMR measurement. carlroth.comsigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| C3-CH₃ | ~2.2 | Singlet |

| C4-CH₃ | ~2.0 | Singlet |

| C5-CH₂Br | ~4.5 | Singlet |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their bonding environment.

The key carbon signals expected for this compound include:

Signals for the two methyl carbons (C3-CH₃ and C4-CH₃).

A signal for the bromomethyl carbon (C5-CH₂Br), which would be shifted to a lower field due to the attached bromine atom.

Signals for the three carbons of the isoxazole ring (C3, C4, and C5). The chemical shifts of these carbons are characteristic of heterocyclic aromatic systems.

For reference, the chemical shifts for carbons in a C-C single bond are typically in the 0-50 ppm range, while carbons attached to an oxygen (C-O) are found between 50-100 ppm. chemguide.co.uk Carbons in a carbon-carbon double bond (C=C) appear in the 100-150 ppm region, and those in a carbon-oxygen double bond (C=O) are observed between 150-200 ppm. chemguide.co.uklibretexts.org The carbons of the isoxazole ring will have chemical shifts influenced by both the double bonds and the heteroatoms within the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3-CH₃ | ~10-15 |

| C4-CH₃ | ~8-12 |

| C5-CH₂Br | ~25-35 |

| C4 | ~110-120 |

| C5 | ~160-170 |

| C3 | ~165-175 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, which is expected to show only singlet peaks in the ¹H NMR spectrum, a COSY experiment would primarily confirm the absence of scalar coupling between the different methyl and methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.eduwalisongo.ac.id An HMQC or HSQC spectrum would definitively link the proton signal of each methyl and methylene group to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Signatures

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum would be expected to show absorption bands corresponding to the vibrations of the isoxazole ring and the alkyl and bromomethyl groups.

Key expected vibrational frequencies include:

C-H stretching vibrations of the methyl and methylene groups, typically appearing in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching vibrations of the isoxazole ring, expected in the 1400-1650 cm⁻¹ region.

N-O stretching vibration of the isoxazole ring, usually observed around 1300-1400 cm⁻¹.

C-Br stretching vibration of the bromomethyl group, which typically appears in the 500-700 cm⁻¹ region.

The IR spectrum of a related compound, 3,5-dimethylisoxazole-4-carboxylic acid, shows characteristic peaks that can be used for comparison. nist.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (methyl, methylene) | Stretching | 2850 - 3000 |

| C=N (isoxazole) | Stretching | 1600 - 1650 |

| C=C (isoxazole) | Stretching | 1450 - 1550 |

| N-O (isoxazole) | Stretching | 1300 - 1400 |

| C-H (methyl, methylene) | Bending | 1375 - 1470 |

| C-Br | Stretching | 500 - 700 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the precise molecular weight of this compound and offers insights into its fragmentation pattern, which can further confirm its structure. The molecular weight of a related compound, 3,5-dimethylisoxazole-4-carboxylic acid, has been determined using this technique. nist.gov

The expected molecular ion peak [M]⁺ for this compound (C₆H₈BrNO) would correspond to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways might include:

Loss of a bromine radical (•Br) to give a [M-Br]⁺ fragment.

Loss of the bromomethyl group (•CH₂Br) to give a [M-CH₂Br]⁺ fragment.

Cleavage of the isoxazole ring, leading to smaller fragment ions.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV/Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the isoxazole ring. The absorption maxima (λ_max) are indicative of the extent of conjugation in the system. The UV/Vis spectrum of 3,5-dimethylphenol (B42653) in aqueous solution shows a weak band at 272 nm, corresponding to an n-π* transition of the benzene (B151609) ring, and a shoulder around 218 nm. researchgate.net While not a direct analogue, this provides some context for the expected spectral region of absorption for substituted aromatic heterocycles.

For this compound, electronic transitions associated with the π-system of the isoxazole ring would be expected. The presence of methyl and bromomethyl substituents will influence the energy of these transitions and thus the position of the absorption bands.

X-ray Diffraction Analysis for Definitive Solid-State Molecular Geometry and Crystal Structure

A key intermediate in the synthesis of 5-substituted-3,4-dimethylisoxazoles is 5-amino-3,4-dimethylisoxazole (B17700). The molecular structure of derivatives of this intermediate can be elucidated through X-ray crystallography, providing a model for the geometry of the core heterocyclic system. One such derivative that has been studied in detail is the Schiff base, 1-[(E)-(3,4-Dimethyl-isoxazol-5-yl)imino-methyl]-2-naphthol, formed from the condensation of 5-amino-3,4-dimethylisoxazole and 2-hydroxy-1-naphthaldehyde. nih.gov

The crystal packing is stabilized by π–π interactions between the isoxazole ring and the substituted benzene ring of the naphthyl group of an adjacent molecule, with a centroid-centroid distance of 3.5200 (10) Å. nih.gov

Crystallographic Data for 1-[(E)-(3,4-Dimethyl-isoxazol-5-yl)imino-methyl]-2-naphthol

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of this important derivative. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄N₂O₂ |

| Formula Weight | 266.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5250 (6) |

| b (Å) | 15.4643 (12) |

| c (Å) | 12.3982 (7) |

| β (°) | 117.377 (4) |

| Volume (ų) | 1281.17 (16) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.380 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

Selected Bond Lengths and Angles for 1-[(E)-(3,4-Dimethyl-isoxazol-5-yl)imino-methyl]-2-naphthol

Detailed analysis of the bond lengths and angles within the 3,4-dimethylisoxazole ring of the Schiff base derivative provides a benchmark for understanding the geometry of this heterocyclic system.

| Bond | Length (Å) | Angle | **Value (°) ** |

| O2-C12 | 1.3635 (14) | C14-O2-C12 | 105.79 (9) |

| N1-C11 | 1.3036 (15) | C11-N1-N2 | 117.80 (10) |

| N2-C14 | 1.3892 (15) | C12-N2-N1 | 109.10 (9) |

| N2-N1 | 1.4082 (14) | C13-C12-O2 | 129.54 (11) |

| C12-C13 | 1.3664 (17) | C13-C12-N2 | 110.19 (11) |

| C13-C14 | 1.4326 (17) | C12-C13-C14 | 104.75 (11) |

| O2-C14-N2 | 110.15 (10) | ||

| O2-C14-C13 | 120.25 (11) | ||

| N2-C14-C13 | 129.59 (11) |

The data reveals the characteristic bond lengths and angles of the isoxazole ring, providing a solid foundation for computational modeling and for understanding the electronic and steric effects of the methyl and bromomethyl substituents in the target compound, this compound.

Applications of 3,4 Dimethyl 5 Bromomethylisoxazole in Advanced Organic Synthesis

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The primary role of 3,4-Dimethyl-5-bromomethylisoxazole in synthetic chemistry is that of a versatile building block. The C-Br bond in the bromomethyl moiety is polarized, making the carbon atom electrophilic and an excellent substrate for nucleophilic attack. This allows for the straightforward introduction of the 3,4-dimethylisoxazol-5-yl)methyl group into a larger target molecule.

Organic chemists leverage this reactivity to construct complex molecules by reacting it with a variety of nucleophiles. For instance, alcohols, phenols, amines, and thiols can readily displace the bromide to form the corresponding ethers, amines, and thioethers. This reaction is a fundamental method for linking the isoxazole (B147169) core to other molecular fragments, building complexity in a single, efficient step. The isoxazole unit itself is valuable, often included in drug design to improve metabolic stability, tune electronic properties, or act as a bioisostere for other functional groups. The ability to easily append this specific isoxazole derivative to other structures makes it a key intermediate in the synthesis of potential therapeutic agents and other functional organic materials.

Derivatization for the Synthesis of Novel Fused and Spiro Isoxazole Systems

The reactive nature of this compound makes it an ideal precursor for synthesizing more intricate heterocyclic systems, such as fused and spiro isoxazoles. These complex, three-dimensional structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activity. researchgate.net

Fused Isoxazoles: The synthesis of fused isoxazoles often involves intramolecular cyclization reactions. Starting with this compound, a common strategy involves a two-step process. First, the bromomethyl group is reacted with a nucleophile that contains a second reactive site. In the second step, this newly introduced functionality participates in a ring-closing reaction with another part of the isoxazole ring or its substituents. For example, the bromo-lactamization process can be utilized where an amide, attached via the bromomethyl group, participates in a neighboring group cyclization to form a lactam fused to the isoxazole ring. researchgate.net General methods for synthesizing fused isoxazoles, such as the 1,3-dipolar cycloaddition of nitrile oxides, can also be adapted. mdpi.comnih.gov

Spiro Isoxazoles: Spirocyclic compounds, where two rings are joined by a single common atom, are another important class of molecules accessible from this precursor. nih.govrsc.org The synthesis of spiro-isoxazoles can be achieved by designing a substrate where the bromomethyl group is used to form a bond that initiates a spirocyclization cascade. A general approach involves the conjugate addition of a Grignard reagent to a nitroalkenyl-substituted heterocycle, followed by a Brønsted acid-assisted spirocyclization. nih.govrsc.org In the context of our starting material, the bromomethyl group could be converted into a suitable nucleophile or electrophile that then reacts with another cyclic component to form the spiro center.

| Target System | General Synthetic Strategy | Key Transformation of Precursor |

| Fused Isoxazole | Intramolecular cyclization of a tethered functional group. | Substitution of the bromide with a bifunctional nucleophile, followed by ring closure. |

| Spiro Isoxazole | Spirocyclization via intramolecular bond formation at the 5-position. | Conversion of the bromomethyl group into a moiety capable of intramolecular cyclization onto an adjacent ring. |

| Isoxazolo-Lactam | Bromo-lactamization via neighboring group participation. researchgate.net | Reaction with an amino acid or related structure to form an amide, followed by intramolecular N-alkylation. |

Precursor to Diversified Heterocyclic Scaffolds, including Isoxazole-Schiff Bases and Hybrid Derivatives

The utility of this compound extends beyond fused and spiro systems to the synthesis of a broad range of other heterocyclic scaffolds. A key example is its role as a precursor to isoxazole-containing Schiff bases.

Isoxazole-Schiff Bases: Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, often formed by the condensation of a primary amine with an aldehyde or ketone. These structures are important in their own right and as intermediates for synthesizing other nitrogen-containing heterocycles. To prepare a Schiff base from this compound, a two-step transformation is required:

Formation of the Primary Amine: The bromomethyl group must first be converted into an aminomethyl group (-CH₂NH₂). A standard and efficient method for this is the Gabriel synthesis or, more commonly, reaction with sodium azide (B81097) (NaN₃) to form an azidomethyl intermediate, followed by reduction to the primary amine (e.g., using H₂/Pd, LiAlH₄, or Staudinger reaction).

Condensation: The resulting (3,4-dimethylisoxazol-5-yl)methanamine can then be condensed with a suitable aromatic or aliphatic aldehyde or ketone under dehydrating conditions to yield the target isoxazole-Schiff base.

These Schiff bases can be further utilized to create hybrid derivatives, where the isoxazole moiety is linked to another heterocyclic system, such as in the synthesis of novel compounds with potential antiproliferative activity. nih.gov

| Initial Precursor | Intermediate | Target Scaffold |

| This compound | (3,4-Dimethylisoxazol-5-yl)methanamine | Isoxazole-Schiff Base |

| This compound | (3,4-Dimethylisoxazol-5-yl)methanol | Isoxazole-Ester Hybrids |

| This compound | 2-(3,4-Dimethylisoxazol-5-yl)acetonitrile | Isoxazole-Thiazole Hybrids |

Exploration of Functional Group Interconversions and Transformation Pathways from the Bromomethyl Moiety

The synthetic power of this compound is fundamentally rooted in the reactivity of its bromomethyl group. This group is a classic electrophilic handle that can be transformed into a wide variety of other functional groups through well-established nucleophilic substitution pathways, typically proceeding via an Sₙ2 mechanism. This versatility allows chemists to tailor the molecule for subsequent reaction steps, making it a pivotal intermediate in multi-step syntheses.

The table below details some of the most common and useful functional group interconversions starting from the bromomethyl moiety.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure |

| Hydroxide | NaOH, H₂O | Alcohol | -CH₂OH |

| Alkoxide | NaOR | Ether | -CH₂OR |

| Carboxylate | RCOONa | Ester | -CH₂OC(O)R |

| Thiolate | NaSR | Thioether (Sulfide) | -CH₂SR |

| Cyanide | NaCN, KCN | Nitrile | -CH₂CN |

| Azide | NaN₃ | Azide | -CH₂N₃ |

| Amine | RNH₂ | Secondary Amine | -CH₂NHR |

| Ammonia | NH₃ | Primary Amine | -CH₂NH₂ |

| Phosphine | PPh₃ | Phosphonium (B103445) Salt | -CH₂P⁺Ph₃Br⁻ |

These transformations are foundational; for example, the conversion to an alcohol opens up pathways to aldehydes and carboxylic acids via oxidation. The formation of a nitrile allows for hydrolysis to a carboxylic acid or reduction to a primary amine, providing a two-carbon homologation. The synthesis of a phosphonium salt prepares the molecule for use in the Wittig reaction to form alkenes. This wide range of accessible functional groups underscores the compound's status as a truly versatile precursor in advanced organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.